8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen
Description
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen is a natural product that belongs to the coumarins category. The compound has a molecular formula of C21H24O6 and a molecular weight of 372.4 g/mol.
Properties
Molecular Formula |
C21H24O6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
9-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-16(22)21(2,3)24)8-10-26-20-18-15(9-11-25-18)12-14-5-7-17(23)27-19(14)20/h5,7-9,11-12,16,22,24H,4,6,10H2,1-3H3/b13-8+ |
InChI Key |
HWQSPRJGHSGSPF-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/CCC(C(C)(C)O)O |
Canonical SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen involves several steps. One of the key steps includes the oxidation of cis-/trans-geraniols to cis-/trans-geranials using Dess-Martin oxidant reagent (DMP). This is followed by further oxidation to cis-/trans-geranic acids with sodium chlorite (NaClO2) . The final step involves the coupling of the geranic acid derivative with psoralen under specific reaction conditions .
Industrial Production Methods
Industrial production of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, characterization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen include oxidizing agents like Dess-Martin oxidant reagent (DMP) and sodium chlorite (NaClO2) . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Scientific Research Applications
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect oxidative stress and inflammation pathways.
Comparison with Similar Compounds
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen can be compared with other similar compounds, such as:
Geranyl palmitate: A compound with a similar structure but different functional groups.
Citronellyl palmitate: Another related compound with distinct chemical properties.
6,7-Dihydroxy-3,7-dimethyloct-2-enoic acid: A compound with similar biological activities.
The uniqueness of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen, a derivative of psoralen, is a natural compound known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and dermatology. This article explores the biological activity of this specific psoralen derivative, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 372.417 g/mol
- CAS Number : 889112-17-8
- Storage Conditions : Powder at -20°C for 3 years; in solvent at -80°C for 1 year .
Psoralens are known to intercalate into DNA and form covalent adducts upon activation by ultraviolet (UV) light. This process leads to DNA damage and subsequent apoptosis, particularly in rapidly dividing cells such as tumor cells. The mechanisms through which 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen exerts its effects include:
- DNA Intercalation : The compound inserts itself between DNA bases, leading to structural changes that trigger cellular apoptosis when activated by UV light .
- Tyrosine Kinase Inhibition : It has been shown to inhibit tyrosine kinase signaling pathways, which are crucial for cell growth and survival .
- Immunogenic Modulation : Photoactivated psoralen alters cytokine secretion patterns and antigen presentation, enhancing the immunogenicity of affected cells .
Biological Activities
The biological activities of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen encompass a range of therapeutic potentials:
Antitumor Activity
Recent studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. For instance:
- Mechanism : Induction of endoplasmic reticulum (ER) stress-related cell death via PERK/ATF signaling pathways .
- Case Study : A study demonstrated that treatment with psoralen derivatives led to significant tumor regression in animal models due to enhanced apoptosis in tumor cells .
Antiviral and Antibacterial Properties
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen exhibits antiviral effects by disrupting viral replication processes and has shown antibacterial activity through the inhibition of biofilm formation .
Anti-inflammatory Effects
This compound modulates inflammatory responses by regulating cytokine production (e.g., TNF-alpha and ILs), which can be beneficial in conditions like psoriasis and other inflammatory diseases .
Research Findings
Several studies have documented the biological activity of psoralens and their derivatives:
Q & A
Q. What are the optimal synthetic routes for 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen?
The compound can be synthesized via nucleophilic substitution reactions involving 8-hydroxypsoeralen derivatives and functionalized geranyl ethers. For example, coupling 8-hydroxypsoeralen with a dihydroxygeranyl precursor in anhydrous DMF using potassium carbonate as a base at 70°C for 1–3 hours yields the target compound. Purification involves silica gel column chromatography and recrystallization from ethanol to achieve >95% purity. Reaction yields (~48%) suggest optimization opportunities, such as adjusting stoichiometry or reaction time .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Key methods include:
Q. How is the compound isolated from natural sources?
Natural isolation involves extracting fungal biomass (e.g., Penicillium arabicum) with ethyl acetate or methanol, followed by fractionation using silica gel chromatography and HPLC. Structural elucidation requires 1D/2D NMR to resolve complex coupling patterns in the geranyl side chain .
Q. What are standard protocols for assessing its antimicrobial activity?
Follow CLSI guidelines:
- Minimum Inhibitory Concentration (MIC) : Test against Staphylococcus aureus, Candida albicans, and Escherichia coli using broth microdilution (concentration range: 12.5–50 µg/mL) .
- Zone of inhibition assays : Validate bactericidal/fungicidal effects .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between experimental and theoretical spectral data?
- DFT calculations : Use B3LYP/6-311G(d,p) to model NMR chemical shifts and UV spectra, accounting for solvent effects (e.g., CDCl3) .
- X-ray crystallography : Provides definitive bond lengths/angles for geranyl-psoralen conformers .
- Natural Bond Orbital (NBO) analysis : Explains charge transfer interactions influencing reactivity .
Q. What strategies improve low synthetic yields during preparation?
- Reaction optimization : Increase temperature (80–90°C) or extend reaction time (4–6 hours) to enhance coupling efficiency .
- Purification : Employ gradient elution in column chromatography (hexane:EtOAc 4:1 to 1:1) to separate diastereomers .
- Catalysis : Test phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .
Q. How do structural modifications (e.g., dihydroxy groups) influence bioactivity?
- SAR studies : Compare antimicrobial activity of 8-[(6,7-Dihydroxy...)psoralen with analogs lacking hydroxyl groups. Evidence shows hydroxylation at C6/C7 enhances activity against S. aureus (MIC 12.5 µg/mL vs. >50 µg/mL for non-hydroxylated derivatives) .
- Geranyl chain flexibility : Molecular dynamics simulations reveal that hydroxylation stabilizes binding to bacterial membrane proteins .
Q. What methodologies validate the compound’s stability under experimental conditions?
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the psoralen core .
Q. How can researchers address contradictory NMR data in structural assignments?
Q. What advanced techniques characterize its interaction with DNA or proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
